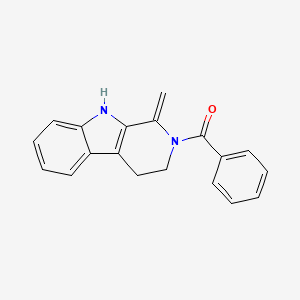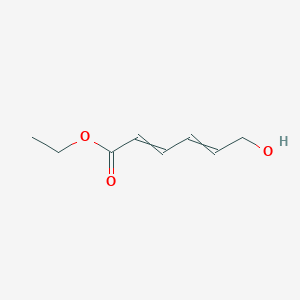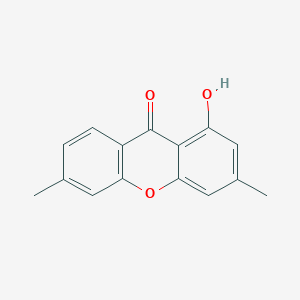
1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles known for their diverse biological activities. The molecular formula of this compound is C13H8O3, and it has a molecular weight of 212.2008 . This compound is characterized by a xanthene-9-one core structure with hydroxy and methyl substituents.
Méthodes De Préparation
The synthesis of 1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one can be achieved through various methods. One common approach involves the condensation of salicylic acid derivatives with phenol derivatives in the presence of dehydrating agents like acetic anhydride . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Industrial production methods often involve microwave heating to enhance reaction efficiency .
Analyse Des Réactions Chimiques
1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the xanthone core. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include hydroxy and methoxy derivatives.
Applications De Recherche Scientifique
1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting enzymes like acetylcholinesterase and modulating oxidative stress pathways . The compound’s antioxidant properties help in scavenging free radicals, thereby reducing cellular damage .
Comparaison Avec Des Composés Similaires
1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one can be compared with other xanthone derivatives such as:
1,3-Dihydroxy-9H-xanthen-9-one: Known for its potent anticancer activity.
3,6-Dimethoxy-9H-xanthen-9-one: Used in the synthesis of fluorescein derivatives.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Exhibits anti-inflammatory and antimicrobial activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Propriétés
Numéro CAS |
39156-37-1 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
1-hydroxy-3,6-dimethylxanthen-9-one |
InChI |
InChI=1S/C15H12O3/c1-8-3-4-10-12(6-8)18-13-7-9(2)5-11(16)14(13)15(10)17/h3-7,16H,1-2H3 |
Clé InChI |
QMDFTLCRVROCML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


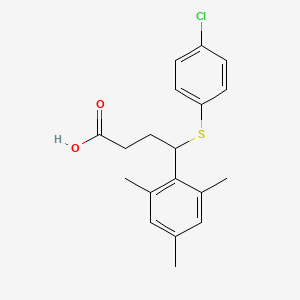
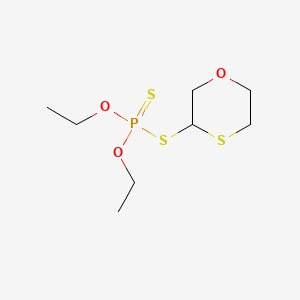

![s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate](/img/structure/B14666486.png)
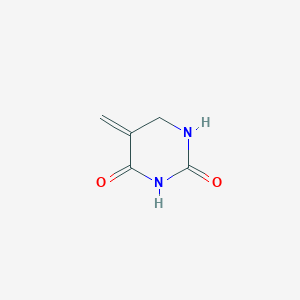

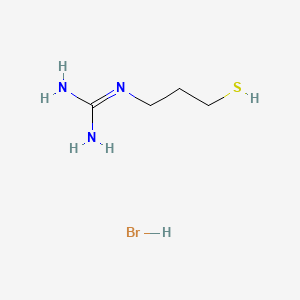
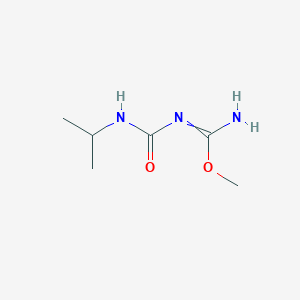
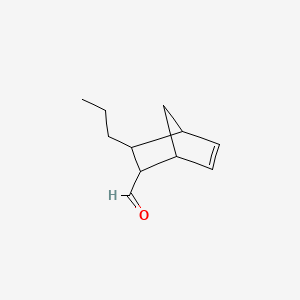
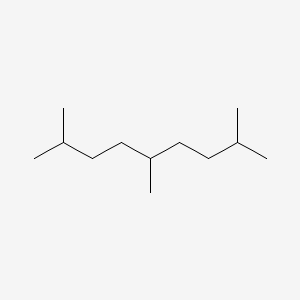
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
